2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate
Description
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate is a synthetic organic compound featuring a tetrazole ring substituted with a phenyl group, a thioether linkage, and a biphenyl carboxylate ester. This structure combines pharmacophoric elements commonly associated with bioactivity, such as the tetrazole moiety (a carboxylic acid bioisostere) and the biphenyl system, which is prevalent in angiotensin II receptor antagonists (e.g., losartan derivatives) .
Properties
CAS No. |
133506-49-7 |
|---|---|
Molecular Formula |
C22H18N4O2S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylethyl 4-phenylbenzoate |
InChI |
InChI=1S/C22H18N4O2S/c27-21(19-13-11-18(12-14-19)17-7-3-1-4-8-17)28-15-16-29-22-23-24-25-26(22)20-9-5-2-6-10-20/h1-14H,15-16H2 |
InChI Key |
JHJOAMRKEOTZER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in a solvent like 1-methyl-2-pyrrolidinone .
The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole derivative with an appropriate thiol compound under mild conditions. The final step is the esterification of the biphenyl carboxylic acid with the thioether-tetrazole intermediate, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Triethylamine hydrochloride, 4-dimethylaminopyridine (DMAP).
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Amines: Formed from the reduction of nitro groups.
Substituted Tetrazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and additives.
Mechanism of Action
The mechanism of action of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The tetrazole ring can mimic carboxylic acid groups, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Bioisosteric Replacement : The tetrazole group in the target compound mimics carboxylic acids, enhancing metabolic stability and bioavailability, as seen in CV-11974 .
Ester vs. Acid Functionality : Unlike CV-11974 (carboxylic acid), the target compound contains a carboxylate ester, which may act as a prodrug (similar to TCV-116) requiring in vivo hydrolysis for activation .
Synthetic Methodology : The synthesis of tetrazole-thioether derivatives (e.g., 6a-p) employs PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst, suggesting analogous routes for the target compound .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Activity of Analogues
Key Observations:
Biological Activity
The compound 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure includes a biphenyl moiety, a tetrazole ring, and a thioether functional group, which contribute to its biological properties.
Antitumor Activity
Research indicates that compounds containing tetrazole and thioether functionalities exhibit significant antitumor activity. For instance, studies have shown that tetrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15.0 | Apoptosis induction |
| This compound | MCF7 | 20.5 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anticonvulsant Properties
The anticonvulsant potential of tetrazole derivatives has been explored in various studies. The presence of the tetrazole ring is often associated with enhanced activity against seizure models.
A study highlighted the efficacy of similar compounds in reducing seizure activity in animal models, indicating that modifications to the tetrazole structure could enhance anticonvulsant properties.
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer progression.
- Modulation of Receptor Activity: Interactions with biological receptors could alter signaling pathways related to cell growth and survival.
Case Studies
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in both HeLa and MCF7 cells. The study concluded that further optimization of this compound could lead to more potent antitumor agents.
Case Study 2: Anticonvulsant Activity
In another investigation focusing on anticonvulsant properties, researchers evaluated the compound's effects in a PTZ-induced seizure model. Results indicated a significant reduction in seizure duration and frequency, suggesting potential therapeutic applications for epilepsy treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
